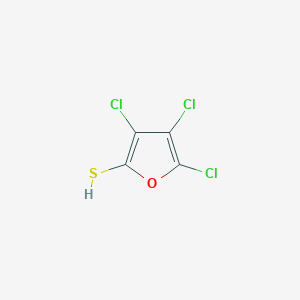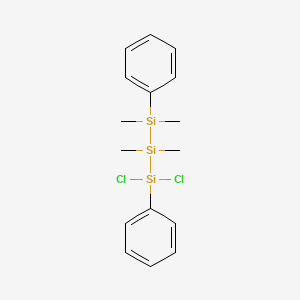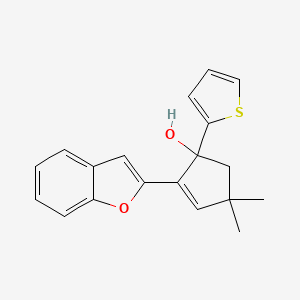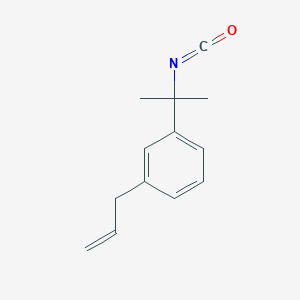
Glycyl-L-serylglycylglycyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-serylglycylglycyl-L-serine is a peptide compound composed of glycine and serine residues. It has the molecular formula C12H21N5O8 and contains various functional groups, including carboxylic acids, amides, amines, hydroxyl groups, and alcohols
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycylglycyl-L-serine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of functional groups to prevent unwanted side reactions. Commonly used protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled sequentially to form the desired peptide chain. After the synthesis is complete, the protecting groups are removed, and the peptide is purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the automated synthesis of peptides on a solid support, which simplifies the purification process and reduces the risk of contamination. The use of advanced peptide synthesizers and optimized reaction conditions can further enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Glycyl-L-serylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the serine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the amide bonds can produce primary amines.
科学研究应用
Glycyl-L-serylglycylglycyl-L-serine has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It serves as a substrate for enzymatic studies and can be used to investigate protein-protein interactions.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways and interact with specific molecular targets.
Industry: It is utilized in the development of peptide-based materials and as a component in various biochemical assays.
作用机制
The mechanism of action of Glycyl-L-serylglycylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
Glycyl-L-serine: A dipeptide composed of glycine and serine, used in similar research applications.
L-serylglycylglycyl-L-serine: Another peptide with a similar structure but different sequence, which may exhibit distinct biological activities.
Uniqueness
Glycyl-L-serylglycylglycyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
265979-98-4 |
|---|---|
分子式 |
C12H21N5O8 |
分子量 |
363.32 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C12H21N5O8/c13-1-8(20)16-6(4-18)11(23)15-2-9(21)14-3-10(22)17-7(5-19)12(24)25/h6-7,18-19H,1-5,13H2,(H,14,21)(H,15,23)(H,16,20)(H,17,22)(H,24,25)/t6-,7-/m0/s1 |
InChI 键 |
MQNNQCXOZSCZKX-BQBZGAKWSA-N |
手性 SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)O |
规范 SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
![Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]](/img/structure/B14254706.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)

![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)



![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)

